molecular formula C9H7NO2 B096106 4-Phenylisoxazol-5-ol CAS No. 17147-69-2

4-Phenylisoxazol-5-ol

Cat. No.: B096106
CAS No.: 17147-69-2
M. Wt: 161.16 g/mol
InChI Key: KYGNTQNHPFNJRL-UHFFFAOYSA-N
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Description

4-Phenylisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylisoxazol-5-ol can be synthesized through various methods, including:

    Cycloaddition Reactions: One common method involves the [3+2] cycloaddition reaction between nitrile oxides and alkynes.

    Microwave-Assisted Synthesis: Another method involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-Phenylisoxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylisoxazole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Phenylisoxazol-5-ol has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, making it valuable in biochemical research.

Mechanism of Action

The mechanism of action of 4-Phenylisoxazol-5-ol involves its interaction with specific molecular targets. The phenyl group and the isoxazole ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylisoxazol-5-ol is unique due to its specific combination of a phenyl group and an isoxazole ring with a ketone functionality. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

17147-69-2

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

4-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,10H

InChI Key

KYGNTQNHPFNJRL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CNOC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=CNOC2=O

Synonyms

5(2H)-Isoxazolone,4-phenyl-(9CI)

Origin of Product

United States

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